molecular formula C11H17F2NO3 B14798363 tert-Butyl (S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14798363
M. Wt: 249.25 g/mol
InChI Key: BEAWXFMOEGDRIU-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a difluoromethylene group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The difluoromethylene group can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced pyrrolidine derivatives, and substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethylene and hydroxymethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine

In medicinal chemistry, tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethylene group can enhance the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-4-(fluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-4-(methylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and biological properties. The difluoromethylene group can enhance the compound’s stability and reactivity compared to its analogs with single fluorine or methylene groups.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl (2S)-4-(difluoromethylidene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-11(2,3)17-10(16)14-5-7(9(12)13)4-8(14)6-15/h8,15H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

BEAWXFMOEGDRIU-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C(F)F)C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(F)F)CC1CO

Origin of Product

United States

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